molecular formula C27H28ClFN6O B1245388 AV-412 free base CAS No. 451492-95-8

AV-412 free base

Cat. No. B1245388
CAS RN: 451492-95-8
M. Wt: 507 g/mol
InChI Key: ZAJXXUDARPGGOC-UHFFFAOYSA-N
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Description

AV-412, also known as MP-412, is a potent dual inhibitor of EGFR and ErbB2 tyrosine kinases, including the mutant EGFR (L858R,T790M), which is clinically resistant to the EGFR-specific kinase inhibitors erlotinib and gefitinib . It has been investigated for use in cancer treatment .


Physical And Chemical Properties Analysis

AV-412 has a molecular weight of 507 . It is soluble in DMSO at 25°C to a concentration of 50 mg/mL . The compound should be stored as a powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Scientific Research Applications

Cancer Research

AV-412 free base has shown promise in cancer research, particularly in the study of non-small cell lung cancer (NSCLC). It is known to inhibit EGFR and ErbB2 tyrosine kinases, including mutant forms of EGFR that are resistant to other EGFR-specific kinase inhibitors . This makes it a potential candidate for treating cancers that overexpress these receptors.

Drug Development

In the realm of drug development, AV-412 free base has been evaluated for its therapeutic potential. It has been involved in clinical trials to determine its safety, tolerability, and maximum tolerated dose when administered to patients with advanced solid tumors . Although development has been discontinued, the compound’s dual inhibition of EGFR and ErbB2 kinases offers insights into designing new therapeutic agents.

Molecular Biology

AV-412 free base plays a role in molecular biology by inhibiting EGF-dependent cell proliferation and autophosphorylation of EGFR and ErbB2 . Its ability to abrogate EGFR signaling in gefitinib-resistant cell lines provides a valuable tool for studying cellular processes and signaling pathways.

Pharmacology

Pharmacologically, AV-412 free base has been studied for its effects on various cancer cell lines and its potential as a treatment for cancers expressing EGFR and ErbB2 . Its pharmacokinetic properties and dose-proportional exposure have been explored to understand how it can be best utilized in therapeutic treatments.

Biochemistry

In biochemistry, AV-412 free base is used to study the inhibition of kinases at a molecular level. It helps in understanding the biochemical interactions and mechanisms of action of EGFR inhibitors, which is crucial for the development of targeted cancer therapies .

Clinical Trials

AV-412 free base has been the subject of clinical trials to evaluate its efficacy as a novel treatment for cancer. Studies have focused on its use in patients with advanced solid tumors, assessing its ability to stabilize disease and manage symptoms .

Safety and Hazards

AV-412 should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes. In case of contact, flush with copious amounts of water and seek medical advice . It should be stored in a dark place and protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .

properties

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJXXUDARPGGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196403
Record name AV-412 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AV-412 free base

CAS RN

451492-95-8
Record name AV-412 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451492958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AV-412 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AV-412 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41OXH4FE7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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